2-(2-Cyanophenoxy)benzoic acid 2-(2-Cyanophenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 209461-07-4
VCID: VC8462206
InChI: InChI=1S/C14H9NO3/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17)
SMILES: C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol

2-(2-Cyanophenoxy)benzoic acid

CAS No.: 209461-07-4

Cat. No.: VC8462206

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Cyanophenoxy)benzoic acid - 209461-07-4

Specification

CAS No. 209461-07-4
Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
IUPAC Name 2-(2-cyanophenoxy)benzoic acid
Standard InChI InChI=1S/C14H9NO3/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17)
Standard InChI Key PEMGBOGQMDUJPS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O

Introduction

Structural Characteristics

2-(2-Cyanophenoxy)benzoic acid features a benzoic acid core (C₆H₅COOH) linked via an ether bond to a 2-cyanophenyl group (C₆H₄CN). The molecular formula C₁₄H₉NO₃ corresponds to a molar mass of 239.23 g/mol . Key structural identifiers include:

SMILES Notation:
C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O , which highlights the ether linkage between the ortho-cyanophenyl and benzoic acid moieties.

InChIKey:
PEMGBOGQMDUJPS-UHFFFAOYSA-N , providing a unique identifier for computational databases.

The planar arrangement of the aromatic rings and the electron-withdrawing cyano group (-CN) likely influence its reactivity and intermolecular interactions.

Synthesis and Reactivity

While no direct synthesis protocols for 2-(2-cyanophenoxy)benzoic acid are documented, analogous intermediates in benzoxazepin synthesis suggest feasible routes . For example, coupling reactions between halogenated benzoic acids and cyanophenols under Ullmann or Buchwald-Hartwig conditions could yield the target compound. A patent detailing benzoxazepin precursors describes similar steps, such as nucleophilic aromatic substitution between 4-bromo-2-fluorobenzonitrile and phenolic derivatives .

Potential synthetic steps:

  • Halogenation: Introduce a leaving group (e.g., bromine) to benzoic acid.

  • Coupling: React with 2-cyanophenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.

  • Purification: Isolate via crystallization or chromatography.

The cyano group’s stability under acidic or basic conditions remains to be verified, though its presence in pharmaceutical intermediates suggests compatibility with reductive amination and cyclization reactions .

Physicochemical Properties

PubChemLite provides collision cross-section (CCS) predictions for various adducts (Table 1) , critical for mass spectrometry characterization.

Table 1: Predicted CCS Values for 2-(2-Cyanophenoxy)Benzoic Acid Adducts

Adductm/zCCS (Ų)
[M+H]⁺240.06552154.0
[M+Na]⁺262.04746167.3
[M-H]⁻238.05096149.9

The compound’s solubility is expected to be low in water due to its aromaticity but moderate in DMSO or THF, aligning with behaviors of similar benzoic acid derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator